molecular formula C18H22N4O2 B2788548 N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)picolinamide CAS No. 2034447-02-2

N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)picolinamide

Cat. No.: B2788548
CAS No.: 2034447-02-2
M. Wt: 326.4
InChI Key: ZIIMBDRTCAYNDH-SHTZXODSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1r,4r)-4-((4,6-Dimethylpyrimidin-2-yl)oxy)cyclohexyl)picolinamide is a synthetic small molecule characterized by a bicyclic scaffold combining a picolinamide moiety (a pyridine ring with a carboxamide group) and a cyclohexyl ether-linked 4,6-dimethylpyrimidine. This compound’s stereochemistry (1r,4r configuration) ensures a rigid spatial arrangement, which may enhance binding specificity in biological systems. The molecule’s moderate molecular weight (346.45 g/mol, as per structural analogs in ) suggests favorable solubility and bioavailability properties compared to bulkier analogs .

Properties

IUPAC Name

N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-12-11-13(2)21-18(20-12)24-15-8-6-14(7-9-15)22-17(23)16-5-3-4-10-19-16/h3-5,10-11,14-15H,6-9H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIMBDRTCAYNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)picolinamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexyl intermediate: The cyclohexyl intermediate can be synthesized through a series of reactions, including hydrogenation and functional group transformations.

    Attachment of the dimethylpyrimidinyl ether: The dimethylpyrimidinyl ether group is introduced through nucleophilic substitution reactions, often using appropriate pyrimidine derivatives and suitable leaving groups.

    Coupling with picolinamide: The final step involves coupling the cyclohexyl intermediate with picolinamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often utilized in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)picolinamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases, pending further research and clinical trials.

    Industry: It can be employed in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)picolinamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Substituent Variations: Thiazole vs. Pyridine Carboxamide

A closely related compound, 4-methyl-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,3-thiazole-5-carboxamide (BK76023) , shares the same cyclohexyl-pyrimidine backbone but replaces the picolinamide group with a thiazole carboxamide (). Key differences include:

Feature N-((1r,4r)-4-...picolinamide BK76023 (Thiazole analog)
Core Heterocycle Pyridine (picolinamide) Thiazole
Molecular Weight ~346.45 g/mol 346.45 g/mol
Polarity Higher (pyridine N-atom) Lower (thiazole S-atom)
Bioactivity Implications Enhanced hydrogen bonding potential Potential lipophilicity increase

The substitution of pyridine with thiazole may alter solubility and target engagement. Thiazoles are often associated with improved metabolic stability but may reduce aqueous solubility due to sulfur’s hydrophobicity .

Stereochemical and Backbone Complexity

The compound (R)-N-(2-(((S)-1-(dimethylamino)-4-methyl-1-oxopentan-2-yl)amino)-2-oxoethyl)-1-((4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)benzoyl)-L-valyl)pyrrolidine-2-carboxamide (7h) () exemplifies a structurally complex analog. Unlike the target compound, 7h features:

  • A fused pyrimido[4,5-d]pyrimidinone core.
  • Multiple chiral centers and branched alkyl chains.
  • A dimethylamino group, which may enhance membrane permeability.

This complexity likely increases molecular weight (>600 g/mol) and reduces synthetic accessibility compared to the simpler cyclohexyl-pyrimidine scaffold of N-((1r,4r)-4-...picolinamide. Such structural differences could lead to divergent pharmacokinetic profiles, such as prolonged half-life or altered clearance rates .

Stereoisomer-Specific Activity

Compounds m , n , and o from Pharmacopeial Forum () highlight the importance of stereochemistry. For example:

  • Compound m: (2S,4S,5S) configuration with a 2,6-dimethylphenoxyacetamide group.
  • Compound n : (2R,4R,5S) configuration, altering spatial orientation.

While these compounds share a tetrahydropyrimidinone ring with the target molecule, their hexane backbone (vs. cyclohexyl) and phenolic substituents introduce greater conformational flexibility. The stereochemical variations in compounds m–n could lead to differences in target affinity or metabolic stability, underscoring the critical role of the 1r,4r configuration in N-((1r,4r)-4-...picolinamide for maintaining rigidity and binding precision .

Q & A

Basic: What are the standard synthetic routes for N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)picolinamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Intermediate Preparation : Start with 4,6-dimethylpyrimidin-2-ol, which is reacted with a cyclohexyl derivative (e.g., trans-4-bromocyclohexanol) under Mitsunobu conditions to introduce the cyclohexyl ether moiety .

Amide Coupling : The resulting cyclohexyl-pyrimidine intermediate is coupled with picolinic acid using coupling agents like HATU or EDCI in the presence of a base (e.g., DIPEA) .

Purification : Final purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization.
Key Validation : Confirm regioselectivity and stereochemistry using NMR (¹H, ¹³C) and HPLC-MS .

Advanced: How can conflicting biological activity data for this compound be resolved?

Methodological Answer:
Conflicts in bioactivity data may arise due to:

  • Structural Isomerism : Verify the stereochemical purity (e.g., trans-cyclohexyl configuration) via X-ray crystallography or NOESY NMR .
  • Assay Variability : Replicate assays under standardized conditions (e.g., cell line authentication, ATP levels in viability assays) .
  • Off-Target Effects : Perform target engagement studies (e.g., thermal shift assays, CRISPR knockouts) and compare with structurally similar analogs (e.g., pyridin-2-yloxy vs. pyrimidin-2-yloxy derivatives) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR to verify cyclohexyl trans-configuration and amide bond formation .
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and detect impurities .
  • Purity Assessment :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and >95% purity threshold .
    • X-ray Diffraction : Resolve stereochemical ambiguities (e.g., cyclohexyl ring conformation) .

Advanced: How can structure-activity relationship (SAR) studies be optimized for analogs of this compound?

Methodological Answer:

  • Core Modifications : Systematically vary substituents on the pyrimidine (e.g., 4,6-dimethyl vs. 5-fluoro) and picolinamide moieties .
  • Computational Screening : Use molecular docking (e.g., AutoDock Vina) to prioritize analogs with predicted binding affinity to target proteins (e.g., kinases) .
  • Pharmacokinetic Profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) early to eliminate poorly performing analogs .

Basic: What are the solubility challenges for this compound, and how can they be addressed?

Methodological Answer:

  • Challenges : The compound’s lipophilic cyclohexyl and pyrimidine groups reduce aqueous solubility .
  • Mitigation Strategies :
    • Co-Solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) for in vitro assays .
    • Salt Formation : Synthesize hydrochloride or mesylate salts to improve solubility .
    • Nanoformulation : Encapsulate in PEGylated liposomes for in vivo studies .

Advanced: How can computational modeling guide target identification for this compound?

Methodological Answer:

  • Target Prediction : Use cheminformatics tools (e.g., SwissTargetPrediction) to identify putative targets based on structural similarity to known ligands .
  • Molecular Dynamics (MD) : Simulate binding stability to prioritize targets (e.g., 100-ns MD runs with GROMACS) .
  • Fragment-Based Design : Deconstruct the molecule into pharmacophores (e.g., pyrimidine ether vs. picolinamide) and map to target pockets via Hotspot Analysis .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Lab Practices : Follow institutional chemical hygiene plans (e.g., fume hood use, PPE for gloves/lab coats) .
  • Waste Disposal : Neutralize amide bonds via acid hydrolysis (6M HCl, 24 hrs) before disposal .
  • Stability : Store at -20°C under argon to prevent oxidation of the pyrimidine ring .

Advanced: How can reaction intermediates’ instability during synthesis be resolved?

Methodological Answer:

  • Intermediate Stabilization :
    • Low-Temperature Reactions : Perform pyrimidinyl ether formation at 0–4°C to prevent epimerization .
    • Inert Atmosphere : Use Schlenk lines for moisture-sensitive coupling steps .
  • Real-Time Monitoring : Employ inline FTIR or ReactIR to detect degradation byproducts and adjust conditions dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.